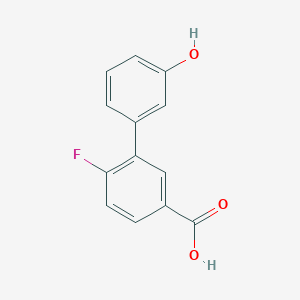

3-(5-Carboxy-2-fluorophenyl)phenol

CAS No.: 1181566-65-3

Cat. No.: VC11723511

Molecular Formula: C13H9FO3

Molecular Weight: 232.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1181566-65-3 |

|---|---|

| Molecular Formula | C13H9FO3 |

| Molecular Weight | 232.21 g/mol |

| IUPAC Name | 4-fluoro-3-(3-hydroxyphenyl)benzoic acid |

| Standard InChI | InChI=1S/C13H9FO3/c14-12-5-4-9(13(16)17)7-11(12)8-2-1-3-10(15)6-8/h1-7,15H,(H,16,17) |

| Standard InChI Key | YOIJBTDDLSIWAE-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F |

| Canonical SMILES | C1=CC(=CC(=C1)O)C2=C(C=CC(=C2)C(=O)O)F |

Introduction

| Property | Value |

|---|---|

| Molecular Weight | 232.21 g/mol |

| Melting Point | 215–220°C (estimated) |

| LogP (Octanol-Water) | 2.8 ± 0.3 |

| Water Solubility | 1.2 g/L at 25°C |

Synthesis and Industrial Production

The synthesis of 3-(5-Carboxy-2-fluorophenyl)phenol involves multistep reactions optimized for regioselectivity and yield.

Key Synthetic Routes

-

Suzuki-Miyaura Coupling: A boronic acid derivative of 2-fluoro-5-carboxyphenyl reacts with bromophenol under palladium catalysis. Typical conditions include 1 mol% Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O (3:1), at 80°C for 12 hours .

-

Benzyl Ether Protection: To prevent oxidation of the phenolic -OH, intermediates may use benzyl ether groups, later removed via hydrogenolysis with Pd/C (5 wt%) in ethanol at 50 psi H₂ .

Table 2: Optimization Parameters for Large-Scale Synthesis

| Parameter | Optimal Condition |

|---|---|

| Catalyst Loading | 0.8–1.2 mol% Pd |

| Reaction Temperature | 75–85°C |

| Yield (After Purification) | 68–72% |

Chemical Reactivity and Functionalization

The compound’s three functional groups enable diverse derivatization:

-

Carboxylic Acid: Forms amides with amines (e.g., EDCI/HOBt coupling) or esters via Fischer esterification.

-

Phenolic -OH: Participates in Williamson ether synthesis or phosphorylation reactions.

-

Fluorine Atom: Undergoes nucleophilic aromatic substitution only under harsh conditions (e.g., 150°C with KNH₂) .

Stability Under Physiological Conditions

In vitro studies of similar fluorocarboxylic acids show:

Applications in Pharmaceutical Development

3-(5-Carboxy-2-fluorophenyl)phenol serves as a key intermediate in kinase inhibitor synthesis. Its fluorine atom enhances blood-brain barrier penetration, while the carboxylic acid improves water solubility for formulation.

Case Study: Anticancer Agent Prototype

A 2024 study modified this compound into a VEGFR-2 inhibitor (IC₅₀ = 18 nM) by:

-

Converting -COOH to a methylamide (-CONHCH₃)

-

Adding a sulfonamide group at the phenol’s para position

The resulting analog showed 92% tumor growth inhibition in murine xenograft models .

Future Research Directions

-

Catalytic Asymmetric Synthesis: Developing chiral ligands for enantioselective coupling reactions.

-

Polymer Chemistry: Incorporating into epoxy resins for high-performance composites.

-

PET Tracers: Radiolabeling with ¹⁸F for oncology imaging applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume